Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond between the boron-bearing carbon of the molecule and an aryl or heteroaryl halide in the presence of a palladium catalyst and a base [, ]. This reaction is widely utilized in organic synthesis to create complex molecules, especially in pharmaceutical and materials chemistry.
Applications
Pharmaceuticals: The compound can be used to introduce the 4-methyl-5-substituted pyridine-2-carbonitrile moiety into drug candidates. This structural motif is found in various pharmaceuticals and can contribute to desired biological activities. []
Organic Materials: The compound can be used in the synthesis of conjugated polymers or small molecules with specific optoelectronic properties, potentially useful in organic electronics or sensors. []
Compound Description: This compound is a pyridine derivative featuring a bromo, methoxy, and methyl substituent alongside the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The research paper focuses on determining its crystal structure using X-ray diffraction. []
Relevance: This compound shares the core structure of a pyridine ring substituted at the 5-position with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile. The presence of different substituents (bromo, methoxy, methyl) at other positions on the pyridine ring highlights the potential for structural variations around the core scaffold. []
Compound Description: This compound is a benzene derivative with a methyl ester and fluoro substituent alongside the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The study focuses on its synthesis, crystal structure determination via X-ray diffraction, and density functional theory (DFT) studies to analyze its conformational properties. []
Relevance: Although possessing a benzene ring instead of a pyridine ring like 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, this compound highlights the application of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group as a building block in different aromatic systems for synthesizing more complex structures. []
Compound Description: This compound features a benzoyl pyrrolidine moiety with a methyl substituent, linked to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Similar to the previous compound, this study focuses on its synthesis, crystal structure determination, and DFT analysis for conformational analysis. []
Relevance: While structurally different from 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, this compound demonstrates the versatility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group for synthesizing diverse structures, this time incorporating an amide and a pyrrolidine ring. []
Compound Description: This compound is a complex heterocycle containing both a thiophene and a tetrahydropyrimidine ring system. The thiophene ring is substituted with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The paper describes its synthesis and discusses its crystal structure, highlighting the presence of intermolecular hydrogen bonds. []
Relevance: The inclusion of this compound, despite its structural dissimilarity to 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, underlines the significance of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in various chemical reactions, specifically for building complex heterocyclic structures. []
Compound Description: This compound features a thiophene ring substituted with an acetyl group and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The study focuses on its crystal structure and analyzes its supramolecular network formation through dipole-dipole interactions. []
Relevance: This compound exemplifies the use of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group as a substituent on a thiophene ring, demonstrating its compatibility with various functional groups like acetyl groups, unlike the nitrile group present in 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile. []
Compound Description: This compound features a benzaldehyde moiety linked to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The research investigates its crystal structure and highlights its supramolecular network formation through π-π interactions. []
Relevance: This compound further showcases the applicability of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group for synthesizing various aromatic compounds. The presence of an aldehyde group highlights its compatibility with diverse functionalities. []
Compound Description: This compound is a key intermediate in synthesizing a tau PET radioligand and its non-radioactive ligand. It involves a Suzuki-Miyaura coupling reaction with a pyrrolodipyridine derivative, followed by deprotection to obtain the target ligands. []
Relevance: This compound is structurally very similar to 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile. Both compounds share the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine core structure, differing only in the substituent at the 2-position (fluoro vs. nitrile). This highlights the significance of this core structure as a building block for synthesizing biologically active molecules. []
Compound Description: This compound is used as a precursor in the synthesis of a tau PET radioligand. It is reacted with a pyrrolodipyridine derivative, followed by radiofluorination and deprotection steps to obtain the radiolabeled target ligand. []
Relevance: Similar to 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, this compound highlights the use of the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine scaffold for synthesizing radiolabeled compounds, emphasizing its importance in developing new imaging agents. []
Compound Description: This compound is a key intermediate in synthesizing selective α(1)-adrenoceptor antagonists. It undergoes palladium-catalyzed coupling reactions with various aryl and heteroaryl halides to introduce diverse substituents. []
Relevance: This compound exemplifies the utility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in synthesizing complex molecules with potential pharmaceutical applications, such as α(1)-adrenoceptor antagonists. While structurally different from 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, it highlights the broad applicability of boronate esters in medicinal chemistry. []
Compound Description: This compound is a benzothiadiazole (BTD) derivative bearing two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups. It serves as a precursor for synthesizing a covalent organic framework (COF) by reacting with HHTP after HCl cleavage of the boronate ester groups. []
Relevance: This compound demonstrates the application of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in material science, particularly for building COFs with specific properties. While structurally different from 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, it highlights the diverse applications of this group beyond medicinal chemistry. []
Compound Description: This compound is a thienothiophene (TT) derivative featuring two boronic acid groups. It is used to synthesize a COF by co-condensation with HHTP. The resulting TT-COF exhibits semiconducting properties and has potential applications in optoelectronic devices. []
Relevance: Similar to the previous compound, TTBA highlights the use of boronic acid derivatives, closely related to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, for creating functional materials. While structurally different from 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, it emphasizes the broader significance of this class of compounds in various scientific disciplines. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.